alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

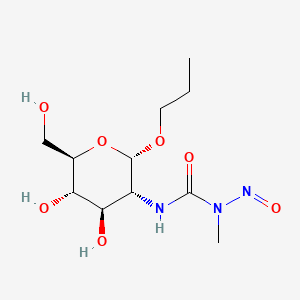

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is a chemical compound with the molecular formula C11H21N3O7. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a propyl group and a nitrosoureido moiety.

Vorbereitungsmethoden

The synthesis of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a glucopyranoside derivative.

Introduction of Propyl Group: A propyl group is introduced to the glucopyranoside backbone through a substitution reaction.

Formation of Nitrosoureido Moiety: The nitrosoureido group is introduced through a series of reactions involving nitrosation and urea derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrosoureido group to amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the propyl group or the nitrosoureido moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, including its role as an antibiotic and its effects on pancreatic islet cells.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group acts as a nitric oxide donor, which can lead to DNA alkylation and strand breaks. This compound is known to cause DNA damage in pancreatic islet cells, making it a valuable tool in diabetes research .

Vergleich Mit ähnlichen Verbindungen

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can be compared with similar compounds such as:

Streptozotocin: Another nitrosoureido compound with similar diabetogenic properties.

Alloxan: A compound that also induces diabetes in experimental models but has a different mechanism of action.

N-Nitrosomethylurea: Shares the nitrosoureido group but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific glucopyranoside backbone and the combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside, a nitrosourea derivative, has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This compound is part of a broader class of nitrosoureas known for their alkylating properties and ability to inhibit tumor growth.

Chemical Structure and Properties

The chemical formula for this compound is C11H21N3O7. It is structurally related to other nitrosourea compounds, which are characterized by their ability to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.

Nitrosoureas, including this compound, exert their biological effects primarily through:

- DNA Alkylation : The reactive species generated from nitrosoureas can form covalent bonds with DNA bases, leading to cross-linking and subsequent cell death.

- Inhibition of Protein Synthesis : Studies have shown that these compounds can disrupt protein synthesis in various tissues, which may contribute to their antitumor efficacy .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antitumor activity. Notably:

- In Vivo Studies : In animal models, this compound has demonstrated a high level of inhibitory activity against leukemia and other tumors. For instance, studies involving leukemia L1210 cells have shown promising results in terms of tumor suppression .

Case Study: Antitumor Activity

A notable study evaluated the efficacy of this compound in mice inoculated with leukemia L1210 cells. The results indicated:

- Dosage : Mice received intraperitoneal injections at a concentration of 1.36×106 cells per 0.04 ml.

- Outcome : The treated groups exhibited a statistically significant reduction in tumor burden compared to control groups.

Comparative Analysis with Other Nitrosoureas

The following table summarizes the biological activities of various nitrosourea derivatives:

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antitumor | High |

| Methyl 2'-[3-(2-chloroethyl)-3-nitrosoureido]-2'-deoxy-α-gentiobioside | Antileukemic | Moderate |

| N-Methyl-N-nitrosourea | Broad Spectrum Antitumor | High |

Safety and Toxicity

While this compound shows promise as an antitumor agent, its safety profile must be carefully considered. Nitrosoureas are known for their potential toxicity, including:

- Hematological Effects : Myelosuppression is a common side effect associated with nitrosourea treatment.

- Organ Toxicity : Liver and kidney functions may be adversely affected due to the compound's metabolic byproducts.

Eigenschaften

CAS-Nummer |

59465-75-7 |

|---|---|

Molekularformel |

C11H21N3O7 |

Molekulargewicht |

307.30 g/mol |

IUPAC-Name |

3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10+/m1/s1 |

InChI-Schlüssel |

QPDOWPQMZIHMOJ-IGORNWKESA-N |

Isomerische SMILES |

CCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |

Kanonische SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.